molecular formula C9H7N3O2S B1518269 2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1154009-60-5

2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1518269
CAS RN: 1154009-60-5
M. Wt: 221.24 g/mol
InChI Key: PNRNCTDRICZVAK-UHFFFAOYSA-N
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Description

“2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is a reagent used in the preparation of pyrimidine derivatives . It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular formula of “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is C9H7N3O2S, and its molecular weight is 221.24 .


Chemical Reactions Analysis

The reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .


Physical And Chemical Properties Analysis

“2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is a solid compound . Its SMILES string is O=C(O)CC1=CSC(C2=CC=CN=C2)=N1 .

Scientific Research Applications

Anti-Fibrotic Applications

The pyrimidine moiety is recognized for its wide range of pharmacological activities, including anti-fibrotic effects. Compounds with a pyrimidine core have been evaluated for their ability to inhibit fibrosis, particularly in hepatic stellate cells . This suggests that “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” could be a valuable scaffold for developing new anti-fibrotic medications.

Anti-Inflammatory Activities

Pyrimidine derivatives are known to exhibit significant anti-inflammatory properties. They work by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This compound could potentially be used to synthesize new anti-inflammatory drugs with enhanced activity and reduced toxicity.

Anticancer Research

Thiazolo[3,2-a]pyrimidine derivatives, particularly those with substitutions at the 2-position, have shown promise as scaffolds for anticancer drug design . The structural features of “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” make it a candidate for synthesizing novel compounds with potential anticancer activities.

Pharmaceutical Synthesis

As a synthetic intermediate, “2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid” is useful for pharmaceutical synthesis. It can be employed to create a variety of compounds with diverse biological activities, serving as a building block in medicinal chemistry .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, and the precautionary statements are P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

Future Directions

Pyrimidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of new effective methods for their synthesis is necessary . In particular, the anti-fibrotic activities of certain pyrimidine derivatives suggest that they might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7(14)4-6-5-15-9(12-6)8-10-2-1-3-11-8/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRNCTDRICZVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid

CAS RN

1154009-60-5
Record name 2-[2-(pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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